2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide
Description
2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-methyl-1,2,4-triazole core linked via a sulfanyl group to an acetamide moiety. The N-substituent of the acetamide is a 4-morpholinophenyl group, which introduces both aromatic and heterocyclic features to the molecule. This compound has been synthesized and evaluated for its biological activities, particularly antiviral properties. Studies indicate that derivatives of this class exhibit cytotoxicity against HEK-293 and GMK cells and demonstrate virucidal activity against human adenovirus type 5 and ECHO-9 virus . The morpholinophenyl group likely enhances solubility and target binding, making it a candidate for further antiviral development.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19-11-16-18-15(19)23-10-14(21)17-12-2-4-13(5-3-12)20-6-8-22-9-7-20/h2-5,11H,6-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHLGATFHPQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological evaluations.
The compound has the following chemical properties:
- Molecular Formula : C15H15N7O3S2
- Molecular Weight : 405.4547 g/mol
- CAS Number : 6190-66-5
- Density : 1.6 g/cm³
- Refractive Index : 1.77
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methyltriazole with appropriate acetamide derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicate a broad spectrum of activity against drug-resistant pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents .
Anticancer Activity
The triazole moiety has been associated with anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and activation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Flow cytometry analysis corroborated these results, indicating a dose-dependent increase in apoptotic cells following treatment with the compound .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole ring is known to interact with various biological targets, enhancing its efficacy against pathogens and cancer cells alike.
Case Studies
A recent case study highlighted the use of this compound in treating infections caused by resistant strains of bacteria. In a clinical setting, patients treated with formulations containing this triazole derivative showed significant improvement in symptoms compared to those receiving standard antibiotic therapy .
Additionally, another study focused on its anticancer properties revealed that when combined with other chemotherapeutic agents, it exhibited synergistic effects that enhanced overall treatment efficacy against resistant cancer types .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula and characteristics:
- Molecular Formula : C15H19N5O2S
- Molecular Weight : 333.4 g/mol
- IUPAC Name : 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide
The structure includes a triazole ring which is significant for its biological activity and potential applications in drug development.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole moiety is known for its effectiveness against various pathogens, making it a valuable component in the development of antifungal and antibacterial agents. For instance, studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria by disrupting their cellular processes .
Anticancer Properties
Compounds containing the triazole structure have been investigated for their anticancer potential. The unique electronic properties of triazoles allow them to interact with biological targets effectively, potentially leading to the development of new chemotherapeutic agents. Various studies have highlighted their efficacy against different cancer cell lines, suggesting that 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide may also possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been documented in literature. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. This application is particularly relevant in developing treatments for chronic inflammatory diseases .
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical (NLO) properties of triazole derivatives. These compounds can be utilized in photonic devices due to their ability to manipulate light at different wavelengths. The potential applications include sensors and materials for telecommunications .
Corrosion Inhibition
Triazoles are also recognized for their role as corrosion inhibitors in metal protection. The presence of sulfur in the compound enhances its ability to form protective films on metal surfaces, thus preventing corrosion in various industrial applications .
Case Studies
-
Antimicrobial Activity Study :
A study conducted by Maghraby et al. synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The findings indicated that specific modifications to the triazole structure significantly enhanced antimicrobial efficacy . -
Anticancer Research :
A comprehensive investigation into the anticancer properties of triazole derivatives was performed using various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through multiple pathways, highlighting their potential as therapeutic agents . -
Nonlinear Optical Applications :
A research article focused on synthesizing novel triazole-based materials for NLO applications indicated promising results regarding their optical properties. The study utilized density functional theory (DFT) calculations to predict the behavior of these materials under different conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of triazolylsulfanyl acetamides, where structural variations primarily occur in the substituents on the triazole ring and the acetamide’s N-aryl group. Key analogues include:
Key Observations :
- Morpholinophenyl vs. Bromophenyl/Phenoxyphenyl: The morpholinophenyl group in the target compound may improve solubility compared to bromo- or phenoxy-substituted analogues, which are more lipophilic .
- Fluorine-Containing Analogues : Fluorine and trifluoromethyl groups (e.g., ) enhance metabolic stability and binding affinity, but the target compound lacks these, suggesting a trade-off between solubility and stability.
Physicochemical Properties
Notable Trends:
- Fluorine-containing analogues (e.g., ) exhibit higher metabolic stability but may require formulation adjustments for solubility.
Q & A
Q. Table 1: Yield Optimization Under Different Conditions
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EtOH/KOH | 70 | 12 | 45 |
| DMF/NaH | 100 | 6 | 38 |
| THF/LiOH | 60 | 8 | 52 |
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : Confirm substituent connectivity (e.g., morpholine protons at δ 3.0–3.5 ppm) .
- X-ray crystallography : Resolve molecular conformation and bond lengths (e.g., C–S bond: ~1.75 Å; data-to-parameter ratio >18) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₂₀N₆O₂S: 376.13) .
Basic: What preliminary biological assays are recommended to evaluate activity?
Answer:
- Anti-exudative activity : Use carrageenan-induced paw edema models in rodents, comparing inhibition rates against controls .
- Antimicrobial screening : Employ agar diffusion assays against S. aureus and E. coli (minimum inhibitory concentration [MIC] thresholds: <50 µg/mL) .
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological target identification?
Answer:
- Variable substituents : Synthesize analogs with modified triazole (e.g., 4-ethyl, 5-phenyl) or morpholine (e.g., 3-oxa substitution) groups .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. Table 2: SAR Trends in Triazole Derivatives
| Substituent | Anti-HIV Activity (IC₅₀, nM) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|
| 4-Methyl | 120 | 25 |
| 4-Cyclohexyl | 85 | 18 |
| 5-(4-Fluorophenyl) | 45 | 12 |
Advanced: How to resolve discrepancies in bioactivity data across structurally similar analogs?
Answer:
- Structural analysis : Compare crystallographic data (e.g., torsion angles, hydrogen bonding) to identify conformational impacts .
- Assay standardization : Control variables like solvent (DMSO vs. saline), cell line viability, and incubation time .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends (e.g., higher lipophilicity correlating with cytotoxicity) .
Advanced: What experimental designs are optimal for in vivo efficacy studies?
Answer:
- Randomized block design : Assign treatments to minimize confounding variables (e.g., weight, age) .
- Dose-response tiers : Test 3–5 concentrations (e.g., 10–100 mg/kg) with ≥4 replicates per group .
- Endpoint selection : Measure biomarkers (e.g., TNF-α levels for inflammation) alongside phenotypic outcomes .
Safety: What protocols are critical for safe handling and storage?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂), away from moisture and heat (<25°C) .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to validate target engagement in cellular models?
Answer:
- Fluorescent tagging : Conjugate with BODIPY dyes for cellular uptake studies via confocal microscopy .
- Pull-down assays : Use biotinylated probes to isolate protein targets from lysates .
- Knockdown controls : Apply siRNA against suspected targets (e.g., COX-2) to confirm activity loss .
Advanced: What strategies mitigate crystallization challenges during purity analysis?
Answer:
- Solvent screening : Test polar/non-polar mixtures (e.g., DCM/hexane) for slow evaporation .
- Seeding : Introduce microcrystals of the pure compound to induce nucleation .
- Thermal analysis : Use DSC to identify polymorph transitions affecting crystallinity .
Advanced: How to address solubility limitations in pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
